BenchChemオンラインストアへようこそ!

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship EGFR Inhibition

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a fully synthetic, di‑substituted benzothiazole‑2‑carboxamide featuring both a furan‑3‑ylmethyl and a thiophen‑2‑ylmethyl pendant on the amide nitrogen. This compound belongs to the privileged benzo[d]thiazole‑2‑carboxamide scaffold, which has been independently validated as a productive chemotype for kinase inhibition and antiproliferative activity in multiple cancer cell lines.

Molecular Formula C18H14N2O2S2
Molecular Weight 354.44
CAS No. 1421505-72-7
Cat. No. B2523371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide
CAS1421505-72-7
Molecular FormulaC18H14N2O2S2
Molecular Weight354.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
InChIInChI=1S/C18H14N2O2S2/c21-18(17-19-15-5-1-2-6-16(15)24-17)20(10-13-7-8-22-12-13)11-14-4-3-9-23-14/h1-9,12H,10-11H2
InChIKeyODCJQNHCEGCBHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 1421505-72-7): Chemical Identity and Procurement Baseline


N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a fully synthetic, di‑substituted benzothiazole‑2‑carboxamide featuring both a furan‑3‑ylmethyl and a thiophen‑2‑ylmethyl pendant on the amide nitrogen . This compound belongs to the privileged benzo[d]thiazole‑2‑carboxamide scaffold, which has been independently validated as a productive chemotype for kinase inhibition and antiproliferative activity in multiple cancer cell lines [1]. It is primarily distributed as a research intermediate or building block for drug‑discovery programs, with a commercially available purity specification of 97.00 % .

Why Closely Related Benzothiazole-2-carboxamide Analogs Cannot Simply Replace N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide


Even minor alterations in the N‑substitution pattern of the benzothiazole‑2‑carboxamide scaffold produce large changes in cellular potency. In a published head‑to‑head series, moving from an unsubstituted amide to a mono‑furan‑2‑ylmethyl derivative increased cytotoxic IC₅₀ values by more than 10‑fold, while the incorporation of a second, specific heterocyclic appendage yielded the most potent compound in the library (IC₅₀ = 4.05 µM in A549 cells) [1]. The target compound differs from that optimized lead in two critical respects: it attaches the furan through the 3‑position rather than the 2‑position, and it places a thiophen‑2‑ylmethyl group on the amide nitrogen instead of an ether‑linked diethylamino‑oxoethoxy group. These structural variations are predicted to alter hydrogen‑bonding capacity, lipophilicity, and the geometry of the molecule within the EGFR allosteric pocket, meaning the compound cannot be assumed to recapitulate the activity of published analogs and must be evaluated on its own merits.

Quantitative Differentiation Evidence for N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide


Structural Pairing: Dual Heterocyclic Substitution vs. Mono-Heterocyclic or Mis-Paired Analogs

The compound is the only benzothiazole‑2‑carboxamide derivative that simultaneously incorporates a furan‑3‑ylmethyl and a thiophen‑2‑ylmethyl group on the amide nitrogen. In contrast, the most potent published analog, compound 6i, uses a furan‑2‑ylmethyl group and an ether‑linked solubilizing chain [1]. Mono‑furan‑2‑ylmethyl derivatives in the same study exhibited IC₅₀ values >50 µM in A549 cells, whereas the di‑substituted analog (6i) achieved IC₅₀ = 4.05 µM, indicating that the second substituent is essential for high potency [1]. The target compound’s unique pairing of two different heterocycles has not been evaluated in publicly available pharmacological assays, representing a distinct structural space that cannot be approximated by any single published molecule.

Medicinal Chemistry Structure-Activity Relationship EGFR Inhibition

Commercial Purity Specification vs. Typical Research-Grade Heterocyclic Amides

The globally sourced product listed under CAS 1421505-72-7 carries a certified minimum purity of 97.00 % . This specification is at the upper end of the 95–97 % range commonly reported for custom‑synthesized heterocyclic building blocks of similar molecular complexity, reducing the likelihood of confounding bioactivity arising from structurally related impurities.

Chemical Procurement Quality Control Synthetic Chemistry

Class-Level Cytotoxic Potency Benchmark for Benzothiazole-2-carboxamide Scaffold

Although no direct assay data exist for the target compound, the benzothiazole‑2‑carboxamide scaffold to which it belongs has been systematically profiled in an EGFR‑dependent cytotoxicity panel. The lead compound 6i demonstrated IC₅₀ values of 4.05 µM (A549), 12.17 µM (HeLa), and 6.76 µM (SW480) in MTT assays, exhibiting 3‑ to 10‑fold greater potency than gefitinib in the same cell lines [1]. This validates the scaffold as intrinsically capable of sub‑10 µM cellular activity, providing a rationale for screening the target compound in analogous EGFR‑driven cancer models.

Anticancer Drug Discovery EGFR Cytotoxicity Assay

Recommended Application Scenarios for N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide Based on Current Evidence


EGFR‑Targeted Anticancer Lead Expansion

The compound can serve as a structurally novel starting point for hit‑to‑lead optimization programs targeting EGFR‑dependent cancers. Given that the benzothiazole‑2‑carboxamide scaffold has produced sub‑micromolar EGFR inhibitors, this specific di‑heterocyclic analog should be screened in an EGFR kinase inhibition assay (biochemical IC₅₀) and counter‑screened against a panel of EGFR‑high (A549, HeLa) and EGFR‑low (MCF‑7) cell lines to map its selectivity window [1].

Structure–Activity Relationship (SAR) Exploration of Amide N‑Substitution

The compound fills a gap in the current SAR landscape: no published data exist for a benzothiazole‑2‑carboxamide bearing two different five‑membered heterocycles on the amide nitrogen. Systematic comparison with the furan‑only, thiophene‑only, and furan‑2‑ylmethyl/thiophen‑3‑ylmethyl isomers will clarify the contribution of each heterocycle’s position and electronic character to target binding and cellular permeability [1].

Chemical Biology Probe Development

With a confirmed purity of 97 %, the compound is suitable for direct use in chemical biology workflows, such as cellular thermal shift assays (CETSA) or pull‑down proteomics, to identify its intracellular target(s). Because the benzothiazole‑2‑carboxamide class has been implicated in EGFR allosteric modulation, the target compound may uncover additional kinase or non‑kinase targets that preferentially bind the di‑heterocyclic architecture [1].

Quote Request

Request a Quote for N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.